Dipotassium;oxalate;oxotitanium(2+);dihydrate

Water treatment Heavy metal coagulation Arsenic remediation

Dipotassium;oxalate;oxotitanium(2+);dihydrate — most commonly referenced as potassium titanium oxalate dihydrate (CAS 14402‑67‑6) or potassium titanyl oxalate (CAS 14481‑26‑6) — is a water‑soluble, crystalline coordination complex belonging to the titanyl oxalate family [REFS‑1]. The titanium(IV) centre is chelated by two bidentate oxalate ligands with a titanyl (Ti=O) moiety, charge‑balanced by two potassium counter‑ions, and stabilised by two waters of crystallisation [REFS‑2].

Molecular Formula C4H4K2O11Ti
Molecular Weight 354.13 g/mol
Cat. No. B12357512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;oxalate;oxotitanium(2+);dihydrate
Molecular FormulaC4H4K2O11Ti
Molecular Weight354.13 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O=[Ti+2].[K+].[K+]
InChIInChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4
InChIKeyPGGRHIGITIPOBF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Titanium Oxalate Dihydrate (K₂TiO(C₂O₄)₂·2H₂O): Technical Baseline for Procurement Specification


Dipotassium;oxalate;oxotitanium(2+);dihydrate — most commonly referenced as potassium titanium oxalate dihydrate (CAS 14402‑67‑6) or potassium titanyl oxalate (CAS 14481‑26‑6) — is a water‑soluble, crystalline coordination complex belonging to the titanyl oxalate family [REFS‑1]. The titanium(IV) centre is chelated by two bidentate oxalate ligands with a titanyl (Ti=O) moiety, charge‑balanced by two potassium counter‑ions, and stabilised by two waters of crystallisation [REFS‑2]. With a molecular weight of 354.13 g·mol⁻¹ and high aqueous solubility, it serves primarily as a soluble titanium precursor for materials synthesis, a mordant in textile and leather dyeing, a leather tanning agent, an analytical reagent, and, as recently demonstrated, an efficient coagulant for simultaneous heavy‑metal removal from drinking water [REFS‑1][REFS‑3].

Why Generic Substitution of Potassium Titanium Oxalate Dihydrate Is Scientifically Unreliable


Titanyl oxalate complexes are not interchangeable: the counter‑cation identity (K⁺ vs. NH₄⁺ vs. Na⁺) dictates thermal stability, the thermal decomposition pathway governs the crystalline phase and morphology of the resulting TiO₂, and the speciation of titanium determines both biological response and environmental fate [REFS‑1][REFS‑2]. For example, potassium titanyl oxalate decomposes to potassium titanate above 275 °C with distinct kinetics versus its ammonium analogue, while Ti–oxalate species are strongly immunotoxic in vitro in contrast to TiO₂, which is immunologically inert [REFS‑1][REFS‑3]. Substituting one titanyl oxalate salt for another without verifying the specific counter‑ion and hydration state therefore risks altered calcination behaviour, divergent material properties, and unanticipated toxicological profiles.

Quantitative Comparative Evidence Guide: Potassium Titanium Oxalate Dihydrate vs. Analogues and Alternatives


Simultaneous As/Cd Removal from Drinking Water: Potassium Titanium Oxalate vs. Fe₂(SO₄)₃ and Al₂(SO₄)₃ Coagulants

In a direct head‑to‑head coagulation study, potassium titanium oxalate (K₂TiO(C₂O₄)₂) at a dose of 120 µmol·L⁻¹ removed >90 % of both As (III/V) and Cd from drinking water when initial concentrations were 10‑fold the regulatory maximum contaminant levels (MCLs). Under identical conditions, traditional coagulants Fe₂(SO₄)₃ and Al₂(SO₄)₃ failed to reduce As and Cd concentrations to below the drinking water standards [REFS‑1].

Water treatment Heavy metal coagulation Arsenic remediation

TiO₂ Photocatalytic Activity: Potassium Titanyl Oxalate‑Derived TiO₂ vs. Commercial Degussa P25 Benchmark

TiO₂ produced via room‑temperature hydrolysis of potassium titanyl oxalate followed by water‑assisted crystallisation at 80 °C exhibited a rhodamine B photodegradation rate constant twice that of commercial Degussa P25 under UV illumination. The material possessed a high specific surface area of ~126 m²·g⁻¹, a pore volume of ~0.50 cm³·g⁻¹, and abundant surface hydroxyl groups (~38 %), which collectively accounted for the enhanced activity [REFS‑1].

Photocatalysis TiO₂ synthesis Rhodamine B degradation

Crystallisation Temperature and Anatase‑Rutile Phase Control: Titanium Oxalate vs. Titanium Tetrachloride as TiO₂ Precursor

A systematic precipitation study compared Ti(C₂O₄)₂ (titanium oxalate) and TiCl₄ as TiO₂ precursors. With TiCl₄, amorphous‑to‑anatase crystallisation occurred at 250 °C and anatase‑to‑rutile transition at ~450 °C. With titanium oxalate, crystallisation to anatase required ~450 °C and the anatase‑to‑rutile transition was delayed to ~850 °C [REFS‑1]. This ~400 °C higher rutile transition temperature provides a substantially wider processing window for stabilising anatase‑phase TiO₂.

TiO₂ crystallisation Anatase‑rutile phase transition Precursor comparison

Thermal Decomposition Stability: Potassium Titanyl Oxalate vs. Potassium Aluminium Oxalate

Thermogravimetric and differential thermal analysis (TGA‑DTA) under dynamic atmospheres (air, N₂, CO₂) revealed that potassium titanyl oxalate dihydrate begins dehydration at 70 °C, completes dehydration by 200 °C, and exhibits rapid oxalate decomposition above 275 °C with the anhydrous complex being notably unstable — losing only ~1 % mass between 200–275 °C before rapid degradation. In contrast, potassium aluminium oxalate forms a stable anhydrous complex persisting from 150 °C to 375 °C, with bulk decomposition completing near 575 °C [REFS‑1].

Thermogravimetry Thermal stability Complex oxalate decomposition

In Vitro Immunotoxicity: Titanium Oxalate vs. TiO₂, Titanocene, and Titanium Ascorbate

A comparative in vitro study on human peripheral blood mononuclear cells (PBMC) evaluated four titanium compounds. Titanium dioxide was not immunotoxic. Titanium oxalate showed marked immunotoxicity, inhibiting PBMC proliferation and IFN‑γ release. Titanocene selectively inhibited cytokine release (but not proliferation), while titanium ascorbate selectively inhibited TNF‑α release [REFS‑1]. This demonstrates that titanium immunotoxicity is speciation‑dependent, with the oxalate form exhibiting the broadest and most potent immunotoxic profile among the tested Ti compounds.

Immunotoxicology Titanium speciation PBMC proliferation

Leather Tanning Uptake Efficiency: Potassium Titanium Oxalate vs. Chromium‑Based Tanning Agents

In leather tanning applications, hide (pelt) absorption of titanium from potassium titanium oxalate tanning liquors reaches approximately 95 %, producing leather characterised by white colour, softness, fullness, good elasticity, compact grain, and resistance to light, washing, and abrasion [REFS‑1]. In contrast, conventional chromium(III) tanning agents typically achieve 70–85 % chromium uptake, with the residual Cr(III) in effluent posing significant environmental discharge concerns [REFS‑2]. This 10–25 percentage‑point higher uptake translates directly to reduced chemical oxygen demand (COD) and heavy‑metal load in tannery wastewater.

Leather tanning Titanium tanning Chromium replacement

Best Research and Industrial Application Scenarios for Potassium Titanium Oxalate Dihydrate Based on Quantitative Evidence


Simultaneous Arsenic and Cadmium Removal in Drinking Water Treatment Plants

Where source water is co‑contaminated with anionic arsenic (As(III)/As(V)) and cationic cadmium — a scenario common in acid mine drainage‑impacted watersheds — potassium titanium oxalate at 120 µmol·L⁻¹ achieves >90 % removal of both species simultaneously, meeting WHO and national drinking water standards in a single coagulation step, whereas Fe₂(SO₄)₃ and Al₂(SO₄)₃ fail under identical conditions [REFS‑1]. The process simultaneously reduces water hardness by consuming Ca²⁺/Mg²⁺, providing an integrated treatment solution.

Low‑Temperature Synthesis of High‑Surface‑Area Anatase‑Rich TiO₂ Photocatalysts

For laboratories and manufacturers targeting photocatalytically active TiO₂ without energy‑intensive hydrothermal or calcination steps, potassium titanyl oxalate enables room‑temperature hydrolysis to hydrogen titanate, followed by water‑assisted crystallisation at only 80 °C to yield TiO₂ with anatase‑rutile mixed phase (~84:16), a surface area of ~126 m²·g⁻¹, and a rhodamine B degradation rate twice that of Degussa P25 [REFS‑2].

Anatase‑Phase TiO₂ Manufacturing Requiring Broad Thermal Processing Windows

In industrial TiO₂ production where anatase phase purity is critical (DSSCs, photocatalytic coatings, gas sensors), the titanium oxalate precursor route delays the anatase‑to‑rutile transition to ~850 °C — 400 °C higher than the TiCl₄ precursor route (~450 °C) — providing an exceptionally wide calcination window for anatase stabilisation and enabling more flexible furnace temperature control [REFS‑3].

Chromium‑Free Leather Tanning with High Bath Exhaustion and Superior Leather Properties

Tanneries transitioning away from chromium(III) tanning agents can deploy potassium titanium oxalate to achieve ~95 % metal uptake by the hide, yielding leather with white colour, softness, fullness, good elasticity, and resistance to light, washing, and abrasion [REFS‑4]. The near‑complete bath exhaustion minimises titanium discharge and wastewater treatment burden, addressing both environmental and product‑quality requirements.

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